N-(4-iodophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Description
The core scaffold comprises a 3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine moiety linked to an acetamide group substituted at the para position with an iodine atom.
Properties
IUPAC Name |
N-(4-iodophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3IN2O2S/c18-17(19,20)9-1-6-13-12(7-9)23-16(25)14(26-13)8-15(24)22-11-4-2-10(21)3-5-11/h1-7,14H,8H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHLFZYQOBQHSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide typically involves multiple steps:
Formation of the Benzothiazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazinone ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Iodophenyl Group: The iodophenyl group is typically introduced through a substitution reaction, where an appropriate iodinated precursor reacts with the benzothiazinone intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazinone core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzothiazinone ring, converting it to an alcohol.
Substitution: The iodophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the iodophenyl group can facilitate interactions with aromatic residues in the target protein. The benzothiazinone core can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound-target complex.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The primary structural distinction among analogs lies in the substituent on the phenyl ring of the acetamide group. Key derivatives include:
Key Observations :
- Electron-Withdrawing vs. In contrast, the 2-butoxy (O(CH₂)₃CH₃) group is electron-donating and bulky, which may improve membrane permeability but increase lipophilicity .
Physicochemical Properties
- Solubility and Lipophilicity : The 2-butoxyphenyl analog (C₂₁H₂₁F₃N₂O₃S) has a higher molecular weight (438.46 g/mol) and predicted density (1.313 g/cm³), suggesting increased lipophilicity compared to the 4-chloro derivative (332.80 g/mol) .
- Acid-Base Behavior : The pKa of the 2-butoxyphenyl derivative is 11.80 ± 0.40, indicating weak basicity, likely due to the benzothiazine nitrogen .
Biological Activity
N-(4-iodophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a synthetic organic compound categorized as a benzothiazine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Structural Characteristics
The compound features a complex heterocyclic structure that includes:
- Benzothiazine core : A key structural element that contributes to its biological activity.
- Substituents : The presence of iodine and trifluoromethyl groups significantly influences its chemical properties and reactivity.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the benzothiazine core : Often achieved through reactions involving o-aminothiophenol and maleic anhydride.
- Microwave-assisted synthesis : This technique is employed to enhance reaction rates and yields, optimizing temperature and solvent conditions for high purity.
Pharmacological Potential
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant properties : Similar compounds have shown the ability to scavenge free radicals.
- Enzyme inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific cellular targets. The electron-withdrawing nature of the trifluoromethyl and iodine groups can stabilize reaction intermediates, enhancing binding affinity to target proteins.
Case Studies and Experimental Data
- In vitro Studies :
- Compounds with similar structures have been evaluated for their inhibitory effects against AChE and BChE. For instance, certain derivatives exhibited IC50 values ranging from 10 µM to 35 µM, indicating moderate to strong inhibitory potential compared to standard drugs like donepezil.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Example 1 | AChE | 15.2 |
| Example 2 | BChE | 9.2 |
- Structural Activity Relationship (SAR) :
- Variations in substituents significantly affect biological activity. For example, halogenated phenyl groups generally enhance enzyme inhibition compared to non-halogenated counterparts.
Spectroscopic Data
Spectroscopic techniques such as NMR and IR spectroscopy provide insights into the functional groups present in the compound, confirming its structural integrity and aiding in understanding its reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
